![molecular formula C12H16ClNO B1627812 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide CAS No. 36292-95-2](/img/structure/B1627812.png)

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

Overview

Description

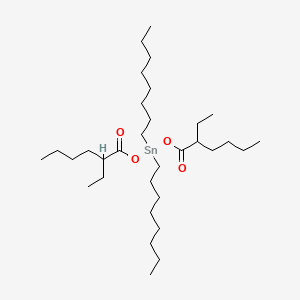

“2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 36292-95-2 . It has a molecular weight of 225.72 . The IUPAC name for this compound is 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide” can be represented by the formula C12H16ClNO . The InChI Code for this compound is 1S/C12H16ClNO/c1-8-4-5-9(2)11(6-8)10(3)14-12(15)7-13/h4-6,10H,7H2,1-3H3,(H,14,15) .Scientific Research Applications

Radiosynthesis for Herbicide Study

2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide similar in structure to the compound , was radiosynthesized for studies on its metabolism and mode of action. This process involved reductive dehalogenation, showcasing the compound's utility in understanding herbicidal activity at a molecular level (Latli & Casida, 1995).

Herbicide Mode of Action

Research on chloroacetamide herbicides, including compounds like alachlor and metazachlor, which are structurally related to 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide, has focused on their selective pre-emergent or early post-emergent properties. These herbicides are used to control a wide range of weeds in various crops, providing insight into the agricultural applications and action mechanisms of such compounds (Weisshaar & Böger, 1989).

Anticancer Potential

A study developed new chemical entities including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, indicating the potential pharmacological applications of acetamide derivatives in anticancer, anti-inflammatory, and analgesic treatments. This underscores the broader relevance of such compounds in medicinal chemistry and drug development (Rani et al., 2014).

Pesticide Development

Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a class of compounds that includes 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide, has explored their potential as pesticides. X-ray powder diffraction characterized these compounds, highlighting the ongoing exploration of acetamide derivatives in developing new pesticide formulations (Olszewska et al., 2009).

Environmental Impact and Biodegradation

Studies on the biodegradation of chloroacetamide herbicides, such as acetochlor, have investigated their metabolism in human and rat liver microsomes. This research provides valuable information on the environmental impact and degradation pathways of these compounds, which is essential for assessing their ecological safety and developing strategies for mitigating potential environmental risks (Coleman et al., 2000).

Safety and Hazards

This compound should be handled with care. It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid getting it in eyes, on skin, or on clothing . It should be stored away from heat/sparks/open flames/hot surfaces . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-4-5-9(2)11(6-8)10(3)14-12(15)7-13/h4-6,10H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWAHWDSGXVMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589511 | |

| Record name | 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |

CAS RN |

36292-95-2 | |

| Record name | 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide](/img/structure/B1627731.png)

![1-[(Prop-2-en-1-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627735.png)

![Benzyl [4'-(aminomethyl)[1,1'-biphenyl]-3-yl]carbamate](/img/structure/B1627738.png)

![5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627741.png)

![2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627750.png)